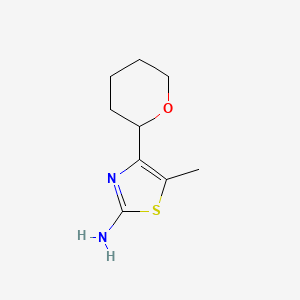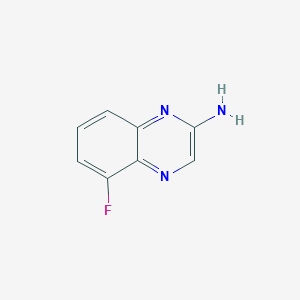
5-Fluoroquinoxalin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoroquinoxalin-2-amine is a heterocyclic aromatic compound that belongs to the quinoxaline family This compound is characterized by the presence of a fluorine atom at the 5-position and an amino group at the 2-position of the quinoxaline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoroquinoxalin-2-amine typically involves the cyclization of appropriate precursors. One common method is the condensation of 5-fluoro-1,2-diaminobenzene with glyoxal or its derivatives under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoroquinoxalin-2-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Formation of 5-nitroquinoxalin-2-amine.
Reduction: Formation of 5-fluoro-1,2-dihydroquinoxalin-2-amine.
Substitution: Formation of 5-substituted quinoxalin-2-amine derivatives.
Scientific Research Applications
5-Fluoroquinoxalin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Used in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Fluoroquinoxalin-2-amine involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell death. In anticancer applications, it may inhibit specific kinases or other enzymes involved in cell proliferation and survival pathways.
Comparison with Similar Compounds
Quinoxaline: The parent compound without the fluorine and amino substituents.
6-Fluoroquinoxalin-2-amine: Similar structure with the fluorine atom at the 6-position.
5-Chloroquinoxalin-2-amine: Similar structure with a chlorine atom instead of fluorine.
Uniqueness: 5-Fluoroquinoxalin-2-amine is unique due to the presence of both the fluorine atom and the amino group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the amino group can participate in hydrogen bonding and other interactions with biological targets.
Properties
IUPAC Name |
5-fluoroquinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3/c9-5-2-1-3-6-8(5)11-4-7(10)12-6/h1-4H,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMBNGARZGVVQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2C(=C1)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,5-dichloro-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylthiophene-3-sulfonamide](/img/structure/B6645964.png)
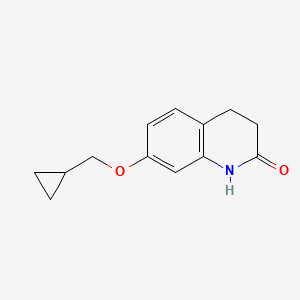
![4-[[(5-Chloro-2-methoxypyrimidin-4-yl)-methylamino]methyl]oxan-4-ol](/img/structure/B6645971.png)
![2-(4-cyanophenoxy)-N-[(4-methylpyridin-3-yl)methyl]acetamide](/img/structure/B6645975.png)
![[3-(Aminomethyl)-4-methylpiperidin-1-yl]-(1-benzothiophen-2-yl)methanone](/img/structure/B6645988.png)
![[4-methyl-1-(6-nitro-1H-benzimidazol-2-yl)piperidin-3-yl]methanamine](/img/structure/B6646002.png)
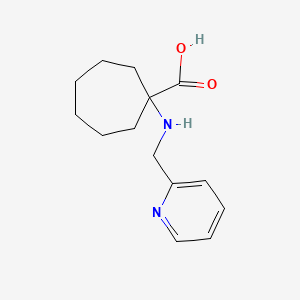
![N-[2-(1,3-benzothiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B6646014.png)
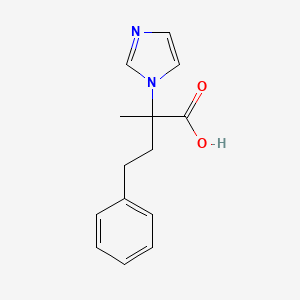
![3-[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]propanoic acid](/img/structure/B6646022.png)
![N-cyclopropyl-2-[4-(1-hydroxyethyl)piperidin-1-yl]propanamide](/img/structure/B6646031.png)
![2,6-dimethyl-N-[2-(4-methylpyrazol-1-yl)ethyl]pyrimidin-4-amine](/img/structure/B6646035.png)
